UK-432097

GPCR pharmacology A2A adenosine receptor radioligand binding

UK-432097 is distinguished by its ultra-slow dissociation kinetics (t1/2 >6 h), enabling wash-resistant, sustained A2AAR activation unattainable with rapidly dissociating agonists such as CGS-21680. Its sub-nanomolar potency (EC50 0.66 nM) minimizes off-target effects, while the 2.7 Å agonist-bound crystal structure provides an unmatched template for GPCR structure-based drug design, molecular dynamics, and homology modeling. Essential for receptor trafficking, desensitization, and signaling bias studies requiring maintained activation after ligand washout. A validated reference for COPD and respiratory inflammation research.

Molecular Formula C40H47N11O6
Molecular Weight 777.9 g/mol
CAS No. 380221-63-6
Cat. No. B1683377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-432097
CAS380221-63-6
Synonyms2-(3-(1-(pyridin-2-yl)piperidin-4-yl)ureido)ethyl-6-N-(2,2-diphenylethyl)-5'-N-ethylcarboxamidoadenosine-2-carboxamide
UK-432097
Molecular FormulaC40H47N11O6
Molecular Weight777.9 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O
InChIInChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39+/m0/s1
InChIKeyZOTHAEBAWXWVID-HXEFRTELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UK-432097 CAS 380221-63-6 A2A Adenosine Receptor Agonist Research Procurement Overview


UK-432097 (CAS 380221-63-6) is a synthetic small molecule agonist that selectively targets the adenosine A2A receptor (A2AAR), a class A G protein-coupled receptor (GPCR) [1]. Developed by Pfizer as an inhaled therapeutic candidate for chronic obstructive pulmonary disease (COPD), it advanced to Phase II clinical evaluation before termination [2]. Its high potency and selectivity have established it as a valuable tool compound for structural biology and pharmacological research, particularly for mapping the active-state conformation of the A2AAR .

Why UK-432097 Cannot Be Substituted by Generic A2A Agonists Like CGS-21680 or NECA


In-class A2A adenosine receptor agonists exhibit marked differences in receptor binding kinetics, selectivity profiles, and downstream signaling consequences that preclude interchangeable use in research settings [1]. UK-432097 is distinguished from common alternatives such as CGS-21680 and NECA by its ultra-slow dissociation kinetics and its unique ability to stabilize a specific active-state receptor conformation, which has been structurally resolved [2]. These differential properties produce sustained, wash-resistant agonism that is not observed with more rapidly dissociating ligands, directly impacting experimental design and data interpretation in cellular pharmacology, receptor trafficking, and functional assay studies [3].

UK-432097 Quantitative Differentiation Evidence for Scientific Procurement Decisions


UK-432097 Sub-Nanomolar Potency Compared to CGS-21680, NECA, and Regadenoson

UK-432097 demonstrates high potency at the human A2AAR with a functional EC50 of 0.66 ± 0.19 nM in CHO cells . This sub-nanomolar potency surpasses that of the commonly used reference agonist CGS-21680, which exhibits a Ki of 27 nM [1]. In a broader comparative context, the pan-adenosine receptor agonist NECA displays a Ki of 20 nM for A2AAR, while the clinically approved low-affinity agonist Regadenoson shows a Ki of approximately 1,300 nM (1.3 μM) [2].

GPCR pharmacology A2A adenosine receptor radioligand binding functional assay

UK-432097 Conformationally Selective Agonism Confirmed by High-Resolution Crystal Structure

UK-432097 is the only A2AAR agonist for which a high-resolution (2.7 Å) crystal structure of the ligand-bound receptor active state has been solved [1]. The structure reveals that UK-432097 stabilizes the A2AAR in a specific active configuration characterized by a 9 Å outward tilt and rotation of the cytoplasmic half of transmembrane helix VI, a movement of helix V, and an axial shift of helix III [2]. This distinct conformational state, not observed with antagonist-bound structures, has led to its classification as a 'conformationally selective agonist' [3].

structural biology GPCR activation X-ray crystallography rational drug design

UK-432097 Wash-Resistant Agonism via Ultra-Slow Receptor Dissociation Kinetics

In vitro washout studies demonstrate that UK-432097 produces sustained, wash-resistant agonism of the A2AAR that persists for hours after removal of the ligand from the extracellular medium [1]. This prolonged receptor activation is attributed to exceptionally slow dissociation kinetics from the receptor, with a dissociation half-life exceeding 6 hours . In contrast, the reference agonist CGS-21680 does not exhibit this sustained effect; following washout, receptor activation returns to near baseline levels within 20-30 minutes [2].

receptor pharmacology binding kinetics drug-target residence time washout assays

UK-432097 Multikilogram Synthesis Route for Industrial Procurement Feasibility

A robust, multikilogram synthetic route to UK-432097 has been developed and validated through the manufacture of over 25 kg of active pharmaceutical ingredient (API) [1]. The process, developed by Pfizer Chemical R&D, features three key scalable steps: a stereoselective glycosidation reaction, a bleach-TEMPO oxidation, and an elevated temperature crystallization procedure for final API purification [2]. This contrasts with many research-grade A2A agonists for which no large-scale synthetic route exists, limiting their availability and increasing procurement costs.

process chemistry API manufacturing scale-up synthetic route development

UK-432097 Optimal Research and Industrial Application Scenarios


High-Resolution Structural Biology of GPCR Activation States

The 2.7 Å crystal structure of the A2AAR bound to UK-432097 provides a unique atomic-resolution template of the active GPCR conformation [1]. This structural data is essential for structure-based drug design, molecular dynamics simulations, and homology modeling of related GPCR targets [2]. UK-432097 is the preferred tool for crystallography studies requiring stabilization of the A2AAR active state, as no other agonist has yielded a comparable high-resolution structure of this receptor [3].

Wash-Resistant Agonism Studies for Receptor Kinetics and Signaling Bias

UK-432097's ultra-slow dissociation kinetics (t1/2 > 6 hours) enable experimental designs that probe sustained receptor activation, ligand-receptor residence time effects, and signaling pathway bias that are not feasible with rapidly dissociating agonists like CGS-21680 [1]. This property is critical for studies of GPCR desensitization, internalization, and compartmentalized signaling where ligand removal is required while maintaining receptor activation [2].

High-Potency A2AAR Activation in Cellular and In Vitro Functional Assays

With an EC50 of 0.66 nM at human A2AAR, UK-432097 enables robust receptor activation at sub-nanomolar concentrations in cAMP accumulation assays and other functional readouts [1]. This high potency allows for lower compound usage, minimizing potential off-target effects and reducing the risk of non-specific binding artifacts in cellular pharmacology studies [2]. Compared to lower-potency alternatives (e.g., Regadenoson with Ki ~1,300 nM), UK-432097 provides a significantly larger experimental window [3].

Preclinical Respiratory Pharmacology and Lung Inflammation Model Validation

UK-432097 was developed as an inhaled therapeutic for COPD and advanced to Phase II clinical evaluation [1]. Its pharmacological profile, including demonstrated anti-inflammatory and anti-aggregatory properties in preclinical models, makes it a valuable reference compound for validating new A2A-targeted respiratory therapeutics and for benchmarking assay systems in lung inflammation research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-432097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.